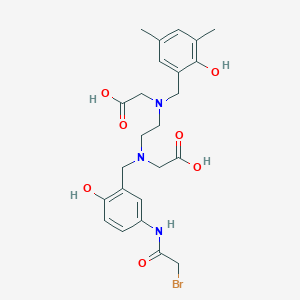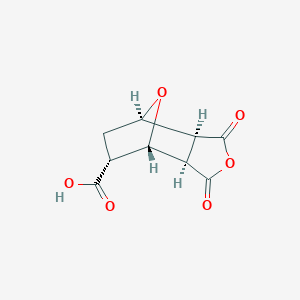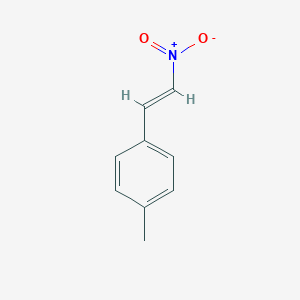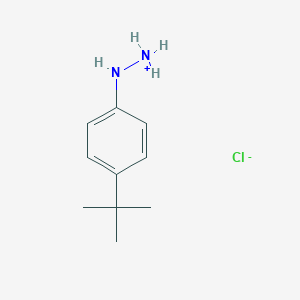
N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid, also known as HDBED, is a chelating agent that has been extensively studied in scientific research. HDBED has a unique structure that allows it to bind to metal ions, making it useful in various applications.
Mécanisme D'action
N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid binds to metal ions through its chelating properties. The two hydroxyl groups on the benzyl ring and the amide group on the ethylenediamine chain coordinate with metal ions, forming stable complexes. The chelation of metal ions by N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid can affect the biochemical and physiological properties of the metal ions.
Effets Biochimiques Et Physiologiques
N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid has been shown to have various biochemical and physiological effects. It can affect the activity of metalloproteins by chelating metal ions, leading to changes in protein structure and function. N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid has also been shown to have antioxidant properties, protecting cells from oxidative stress. In addition, N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid has been used as a contrast agent for MRI, allowing for the visualization of metal ions in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid in lab experiments is its high affinity for metal ions, allowing for the efficient chelation of metal ions. N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid is also stable under physiological conditions, making it suitable for in vivo applications. However, one limitation of using N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid is its potential toxicity, as it can chelate essential metal ions in the body.
Orientations Futures
There are several future directions for the use of N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid in scientific research. One direction is the development of new chelating agents based on the structure of N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid, with improved properties such as increased selectivity and reduced toxicity. Another direction is the application of N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid in the treatment of metal ion-related diseases, such as Wilson's disease and hemochromatosis. Furthermore, N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid can be used as a tool to study metal ion transport and metabolism in cells and organisms.
Méthodes De Synthèse
The synthesis of N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid involves multiple steps, starting with the reaction between 2,3,5-trimethylphenol and 2-bromoacetophenone to form 2-hydroxy-3,5-dimethylbenzyl 2-bromoacetate. The intermediate product is then reacted with N-(2-aminoethyl)ethylenediamine to form N-(2-hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine. The final step involves the addition of diethylenetriaminepentaacetic acid (DTPA) to form N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid.
Applications De Recherche Scientifique
N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid has been widely used in scientific research due to its ability to chelate metal ions. It has been used in various fields, including biochemistry, environmental science, and medicinal chemistry. In biochemistry, N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid has been used to study metalloproteins and their functions. In environmental science, N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid has been used to remove heavy metal ions from contaminated water. In medicinal chemistry, N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid has been used as a contrast agent for magnetic resonance imaging (MRI).
Propriétés
Numéro CAS |
126753-16-0 |
|---|---|
Nom du produit |
N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid |
Formule moléculaire |
C24H30BrN3O7 |
Poids moléculaire |
552.4 g/mol |
Nom IUPAC |
2-[2-[[5-[(2-bromoacetyl)amino]-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-[(2-hydroxy-3,5-dimethylphenyl)methyl]amino]acetic acid |
InChI |
InChI=1S/C24H30BrN3O7/c1-15-7-16(2)24(35)18(8-15)12-28(14-23(33)34)6-5-27(13-22(31)32)11-17-9-19(3-4-20(17)29)26-21(30)10-25/h3-4,7-9,29,35H,5-6,10-14H2,1-2H3,(H,26,30)(H,31,32)(H,33,34) |
Clé InChI |
TYGKKGMYKKRIJH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)CN(CCN(CC2=C(C=CC(=C2)NC(=O)CBr)O)CC(=O)O)CC(=O)O)O)C |
SMILES canonique |
CC1=CC(=C(C(=C1)CN(CCN(CC2=C(C=CC(=C2)NC(=O)CBr)O)CC(=O)O)CC(=O)O)O)C |
Autres numéros CAS |
126753-16-0 |
Synonymes |
BrMe2HBED N-(2-hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















